molecular formula C15H12O4 B6397048 3-(4-Formylphenyl)-5-methoxybenzoic acid CAS No. 1261984-92-2

3-(4-Formylphenyl)-5-methoxybenzoic acid

Cat. No.: B6397048
CAS No.: 1261984-92-2
M. Wt: 256.25 g/mol
InChI Key: CLEAPIJFKAVOIT-UHFFFAOYSA-N
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Description

3-(4-Formylphenyl)-5-methoxybenzoic acid (C15H12O4) is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-formylphenyl substituent at the 3-position of the benzene ring. The formyl group (-CHO) and methoxy (-OCH3) moieties confer distinct electronic and steric properties, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(4-formylphenyl)-5-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-14-7-12(6-13(8-14)15(17)18)11-4-2-10(9-16)3-5-11/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEAPIJFKAVOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10688914
Record name 4'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261984-92-2
Record name 4'-Formyl-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10688914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Formylphenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. This reaction is known for its mild conditions and high functional group tolerance .

Another approach involves the use of formylation reactions, where a formyl group is introduced to the aromatic ring using reagents such as Vilsmeier-Haack reagent or formic acid derivatives .

Industrial Production Methods

Industrial production of 3-(4-Formylphenyl)-5-methoxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Formylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-5-methoxybenzoic acid.

    Reduction: 3-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Formylphenyl)-5-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Formylphenyl)-5-methoxybenzoic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The formyl and methoxy groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

Triazine-Linked Benzoic Acid Derivatives
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid (4i) Molecular formula: C24H18N4O6 Melting point: 217.5–220°C Key features: Incorporates a triazine core with phenoxy and methoxyphenoxy substituents. Higher melting point due to increased molecular symmetry and hydrogen bonding via the amino and carboxylic acid groups .
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoic acid (4j) Molecular formula: C25H20N4O7 Melting point: 180–182°C Key features: Additional methoxy group reduces symmetry and intermolecular interactions, leading to a lower melting point compared to 4i .
Methoxy and Benzyloxy Derivatives
  • 3-(Benzyloxy)-5-methoxybenzoic acid
    • Molecular formula: C15H14O4
    • Key features: Benzyloxy substituent at the 3-position instead of formylphenyl. <sup>1</sup>H NMR shows a singlet at δ 3.81 ppm for the methoxy group, distinct from formyl protons (~δ 9–10 ppm). Reduced reactivity in aldehyde-specific reactions compared to 3-(4-formylphenyl) derivatives .

Carboxylic Acid and Halogen-Substituted Analogs

  • 3-(3-Carboxyphenyl)-5-methoxybenzoic acid (CAS 1261905-12-7) Molecular formula: C15H12O6 Key features: Carboxylic acid substituent at the meta position enhances acidity (pKa ~2–3) compared to the formyl group (pKa ~8–10).
  • 3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid

    • Molecular formula: C15H12Cl2O4
    • Molar mass: 327.16 g/mol
    • Key features: Chlorine atoms increase lipophilicity (logP ~3.5) and may enhance membrane permeability in biological systems. The steric bulk of the chlorobenzyloxy group reduces rotational freedom compared to formylphenyl substituents .

Positional Isomers and Functional Group Variations

  • 5-Formyl-2-hydroxy-3-methoxybenzoic acid Molecular formula: C9H8O5 Key features: Formyl group at the 5-position and hydroxyl (-OH) at the 2-position. The hydroxyl group enables stronger hydrogen bonding, increasing melting point (observed ~250°C) compared to non-hydroxylated analogs. This compound is a precursor in vanillin derivatives .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(4-Formylphenyl)-5-methoxybenzoic acid C15H12O4 256.25 Not reported -COOH, -OCH3, -CHO
3-(Benzyloxy)-5-methoxybenzoic acid C15H14O4 258.27 Not reported -COOH, -OCH3, -OCH2Ph
3-(3-Carboxyphenyl)-5-methoxybenzoic acid C15H12O6 288.25 Not reported -COOH (x2), -OCH3
4i (Triazine derivative) C24H18N4O6 458.42 217.5–220 -COOH, -OCH3, triazine
5-Formyl-2-hydroxy-3-methoxybenzoic acid C9H8O5 196.16 ~250 -COOH, -OH, -OCH3, -CHO

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